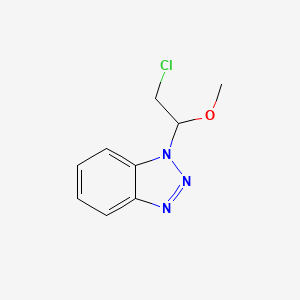

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

1-(2-chloro-1-methoxyethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-14-9(6-10)13-8-5-3-2-4-7(8)11-12-13/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNZQIDTMXAFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chloro-1-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzotriazoles, aldehydes, acids, and reduced benzotriazole derivatives .

Scientific Research Applications

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzotriazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole (CAS: 187095-23-4)

- Structure : Contains two benzotriazole moieties linked by a 3-chloropropyl chain.

- Molecular Formula : C₁₅H₁₃ClN₆

- Molecular Weight : 312.76 g/mol

- Key Properties : Predicted density (1.49 g/cm³), boiling point (546.2°C), and pKa (1.55).

- Comparison : The extended chloropropyl chain and dual benzotriazole groups enhance molecular weight and steric bulk compared to the target compound. This structural complexity may reduce solubility but increase thermal stability .

1-(4-Chlorobutyl)-1H-1,2,3-benzotriazole (CAS: 304659-59-4)

- Structure : A linear 4-chlorobutyl chain attached to benzotriazole.

- Molecular Formula : C₁₀H₁₂ClN₃

- Molecular Weight : 209.68 g/mol

- The shorter chain length may also decrease steric hindrance during reactions .

Nitroimidazole-Benzotriazole Hybrids (e.g., 3a and 3b)

- Structure : Benzotriazole linked to 2-methyl-5-nitroimidazole via propyl or butyl chains.

- Example : 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a).

- Molecular Weight : ~300 g/mol (e.g., 3a: 300.32 g/mol).

- Key Properties: Melting points (167–170°C), strong nitro group IR signals (1539–1330 cm⁻¹), and notable bioactivity (antimicrobial, chemotherapeutic).

- Comparison : The nitroimidazole moiety introduces significant biological activity absent in the target compound. However, the nitro group may increase reactivity risks (e.g., mutagenicity) compared to the methoxy-chloro combination .

Ether-Linked Benzotriazoles (e.g., 1-(1,4-Dioxan-2-yl)-1H-benzotriazole)

- Structure : Cyclic ether substituents (e.g., dioxane, tetrahydrofuran).

- Key Properties : Detailed spectral data (¹H/¹³C NMR), melting points (e.g., 252.1137 g/mol for 2b).

- Comparison: Cyclic ethers enhance rigidity and may improve crystallinity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₁ClN₃O | 224.67 | Chloro, Methoxyethyl | Not reported | Combines halogen and ether groups |

| 1-[3-(Benzotriazolyl)-chloropropyl] | C₁₅H₁₃ClN₆ | 312.76 | Dual benzotriazole, Chloro | Not reported | High thermal stability |

| 1-(4-Chlorobutyl)-benzotriazole | C₁₀H₁₂ClN₃ | 209.68 | Chlorobutyl | Not reported | Simpler alkyl chain |

| Nitroimidazole-Benzotriazole (3a) | C₁₄H₁₅N₇O₂ | 313.32 | Nitroimidazole, Propyl | 167–169 | Antimicrobial activity |

| 1-(1,4-Dioxan-2-yl)-benzotriazole (2b) | C₁₀H₁₁N₃O | 205.22 | Cyclic ether | Not reported | Rigid ether structure |

Biological Activity

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The focus of this article is to explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10ClN3O

- CAS Number : 111507-99-4

- Structure : The compound features a benzotriazole ring substituted with a chloro and methoxyethyl group, which influences its biological interactions.

Antimicrobial Activity

Benzotriazole derivatives, including this compound, have shown significant antimicrobial properties. Various studies indicate that these compounds exhibit activity against a range of pathogens:

- Bacterial Strains : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported that derivatives exhibit moderate antibacterial activity against Escherichia coli and Bacillus subtilis .

- Fungal Infections : Research indicates that benzotriazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/ml .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Benzotriazoles often act as enzyme inhibitors. For example, they can interfere with the function of enzymes critical for microbial survival .

- Disruption of Membrane Integrity : Some studies suggest that the presence of hydrophobic groups in the structure enhances membrane permeability, leading to cell lysis in susceptible organisms .

Study on Antimicrobial Efficacy

A comprehensive study evaluated various benzotriazole derivatives for their antimicrobial properties. Among them, this compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study reported a significant reduction in bacterial counts at concentrations as low as 25 μg/ml after 24 hours of exposure .

Evaluation Against Protozoan Parasites

Another investigation focused on the antiparasitic activity of benzotriazole derivatives against Trypanosoma cruzi. The study found that certain derivatives had a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes. Specifically, at concentrations of 50 μg/ml, some derivatives caused over 95% mortality in trypomastigotes compared to control compounds .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of benzotriazole derivatives often involves halogenation or alkylation. For example, 1-chloro-1H-benzotriazole is synthesized via chlorination of benzotriazole using sodium hypochlorite in acetic acid at room temperature, yielding 85% after recrystallization . Analogous methods may apply to the target compound by substituting reagents (e.g., methoxyethyl chloride). Optimization variables include reaction temperature, stoichiometry of chlorinating agents, and solvent selection (e.g., acetone for recrystallization). Monitoring via TLC and adjusting pH during workup can improve purity.

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction is the gold standard. For benzotriazole derivatives, crystals are grown in acetone or aqueous acetic acid. Key parameters include bond lengths (e.g., C–Cl = 1.73 Å) and angles (e.g., N–Cl–C = 112°), with refinement using riding models for hydrogen atoms. Short intermolecular contacts (e.g., 2.818 Å N···Cl) indicate packing interactions . Data-to-parameter ratios >9.9 and low R-factors (<0.07) ensure reliability .

Q. What are the applications of this compound in organic synthesis?

- Methodology : Benzotriazole derivatives are versatile reagents. The chloro-methoxyethyl group may act as a leaving group in nucleophilic substitutions or facilitate cross-coupling reactions. For example, 1-chloro-benzotriazole derivatives are used to synthesize unsymmetrical disulfides via thiol displacement . In medicinal chemistry, similar structures exhibit antimicrobial activity, suggesting potential bioactivity screening pathways .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing reactions involving this compound?

- Methodology : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For instance, ICReDD combines quantum calculations with experimental data to optimize conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can propose optimal molar ratios or temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

- Methodology : Discrepancies (e.g., NMR shifts vs. X-ray bond lengths) require multi-technique validation. For example, dynamic NMR can assess conformational flexibility in solution, while Hirshfeld surface analysis clarifies crystal packing effects . Redundant synthetic batches and independent replication (e.g., varying crystallization solvents) help isolate artifacts.

Q. How can factorial design optimize synthetic parameters for this compound?

- Methodology : A 2³ factorial design evaluates variables like temperature (20–60°C), reagent equivalents (1.0–2.0), and reaction time (4–12 hrs). Response surface methodology (RSM) models interactions between factors to maximize yield . For example, phosphorous oxychloride-mediated cyclization in related compounds showed optimal yields at 120°C with 1.5 equivalents of reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.